N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenoxy group, and the final acetamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride include:
- N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-yl)acetamide
- N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-yl)ethanamide
- N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-yl)propionamide
Uniqueness
What sets N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications to achieve specific outcomes that may not be possible with other compounds.
Properties
CAS No. |
77791-43-6 |
---|---|
Molecular Formula |
C18H29ClN2O2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-15-8-4-5-10-17(15)22-13-12-19(3)18(21)14-20-11-7-6-9-16(20)2;/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3;1H |
InChI Key |
OJPHJOGGWQDYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CC(=O)N(C)CCOC2=CC=CC=C2C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.